molecular formula C14H18N2O4S B11457140 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-methylbutyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B11457140
M. Wt: 310.37 g/mol
InChI Key: HPGCJDHBVSXILB-UHFFFAOYSA-N
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Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(3-METHYLBUTYL)ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(3-METHYLBUTYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This step involves the reaction of the benzisothiazole core with an acylating agent, such as acetic anhydride, in the presence of a catalyst.

    Attachment of the N-(3-Methylbutyl) Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole: A simpler derivative with similar core structure.

    Benzisothiazolone: Another derivative with a different functional group.

    N-(3-Methylbutyl)acetamide: A simpler amide derivative.

Uniqueness

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(3-METHYLBUTYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H18N2O4S/c1-10(2)7-8-15-13(17)9-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17)

InChI Key

HPGCJDHBVSXILB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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